Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of a chlorophenyl group, a nitrophenyl group, and a formamido group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate typically involves the esterification of 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate can undergo various chemical reactions including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(2-bromophenyl)-3-[(4-nitrophenyl)formamido]propanoate
- Ethyl 3-(2-chlorophenyl)-3-[(4-aminophenyl)formamido]propanoate
- Ethyl 3-(2-chlorophenyl)-3-[(4-methylphenyl)formamido]propanoate
Uniqueness
Ethyl 3-(2-chlorophenyl)-3-[(4-nitrophenyl)formamido]propanoate is unique due to the specific combination of functional groups it possesses. The presence of both chlorophenyl and nitrophenyl groups imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H17ClN2O5 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
ethyl 3-(2-chlorophenyl)-3-[(4-nitrobenzoyl)amino]propanoate |
InChI |
InChI=1S/C18H17ClN2O5/c1-2-26-17(22)11-16(14-5-3-4-6-15(14)19)20-18(23)12-7-9-13(10-8-12)21(24)25/h3-10,16H,2,11H2,1H3,(H,20,23) |
InChI Key |
XYMIBDOKOAZSJV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1Cl)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.